

2,4-DIAMINO-6-HYDROXY-5-NITROSO¹PYRIMIDINE synthesis pathway from guanidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-DIAMINO-6-HYDROXY-5-NITROSO¹PYRIMIDINE

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An In-Depth Technical Guide to the Synthesis of **2,4-Diamino-6-hydroxy-5-nitrosopyrimidine** from Guanidine

Abstract

This guide provides a comprehensive, research-level overview of the synthetic pathway for producing **2,4-diamino-6-hydroxy-5-nitrosopyrimidine**, a critical intermediate in the synthesis of various purine derivatives, including the anti-viral agent guanine.^[1] The process is a robust two-step synthesis commencing with the cyclocondensation of guanidine with an active methylene compound to form the pyrimidine core, followed by a regioselective nitrosation at the C5 position. This document details the underlying reaction mechanisms, provides field-proven experimental protocols, and summarizes key reaction parameters for reproducibility and optimization. It is intended for researchers, chemists, and professionals in drug development and manufacturing.

Part 1: Synthesis of the Pyrimidine Core: 2,4-Diamino-6-hydroxypyrimidine (Intermediate I)

The foundational step in this pathway is the construction of the pyrimidine ring system. This is achieved through a highly efficient cyclocondensation reaction between guanidine and ethyl

cyanoacetate. This method, a variation of the Traube pyrimidine synthesis, is widely employed due to its high yields and straightforward procedure.[1][2]

Reaction Scheme: Step 1

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Causality and Mechanistic Insights

The reaction proceeds via a base-catalyzed condensation mechanism. Guanidine, with its two nucleophilic amino groups and a central imino group, serves as the N-C-N building block for the heterocycle.[3] The process is initiated by a strong base, typically sodium ethoxide (NaOEt) or sodium methoxide (NaOMe), which serves two primary functions:

- Deprotonation of the Active Methylene Compound: The base abstracts a proton from the α -carbon of ethyl cyanoacetate, creating a highly reactive carbanion (an enolate). This enhances the nucleophilicity of the α -carbon.
- Formation of Free Guanidine: When starting with a guanidine salt (e.g., guanidine hydrochloride or nitrate), the alkoxide base neutralizes the salt to generate the free guanidine base *in situ*, which is necessary for the reaction.[2][4]

The reaction cascade involves the nucleophilic attack of guanidine on both the carbonyl and nitrile groups of ethyl cyanoacetate, leading to an intramolecular cyclization that, after elimination of ethanol, yields the stable 2,4-diamino-6-hydroxypyrimidine ring.[5][6]

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol is a synthesized methodology based on established procedures reported in peer-reviewed literature and organic synthesis collections.[\[1\]](#)[\[2\]](#)[\[7\]](#)

- Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 g atom equivalent) in anhydrous ethanol (approx. 10-11 mL per gram of sodium). Allow the reaction to proceed until all sodium has dissolved. Cool the solution.
- Activation of Ethyl Cyanoacetate: To the cooled sodium ethoxide solution, add ethyl cyanoacetate (1.0 mole equivalent) and stir.
- Preparation of Guanidine Solution: In a separate flask, prepare another equivalent of sodium ethoxide solution. To this, add guanidine hydrochloride or nitrate (1.0-1.05 mole equivalent). The precipitation of sodium chloride (if using guanidine HCl) will occur. Filter off the salt to obtain a clear ethanolic solution of free guanidine.
- Condensation Reaction: Add the guanidine solution to the ethyl sodiocyanacetate solution. Heat the combined mixture under reflux for 2 to 4 hours.[\[2\]](#)[\[7\]](#)
- Isolation and Purification:
 - Following reflux, distill off the excess ethanol, potentially under reduced pressure, to obtain a solid residue.[\[1\]](#)
 - Dissolve the solid product in boiling water (approx. 5-6 mL per gram of starting guanidine salt).
 - Acidify the hot solution with glacial acetic acid until a pH of 5.0-7.0 is reached.[\[1\]](#)[\[4\]](#)
 - Allow the solution to cool slowly. The product, 2,4-diamino-6-hydroxypyrimidine, will precipitate as yellow needles or a crystalline solid.
 - Collect the solid by filtration, wash with cold water, and dry thoroughly.

Data Summary: Reaction Parameters for Intermediate I

Parameter	Value / Condition	Source(s)
Guanidine Source	Guanidine Nitrate or Hydrochloride	[1][2][4]
Active Methylene	Ethyl Cyanoacetate or Methyl Cyanoacetate	[1][7]
Base	Sodium Ethoxide or Sodium Methoxide	[2][4][7]
Solvent	Anhydrous Ethanol or Methanol	[2][7]
Reaction Temp.	Reflux (approx. 65-80°C)	[1][2][7]
Reaction Time	2 - 4 hours	[2][7]
pH for Precipitation	5.0 - 7.0	[1][4]
Typical Yield	80 - 96%	[1][2][4][7]
Appearance	Yellow needles / crystalline solid	[2]

Part 2: Regioselective Nitrosation to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

The second and final step is the introduction of a nitroso (-NO) group at the C5 position of the pyrimidine ring. This is a classic electrophilic substitution reaction, where the electron-rich pyrimidine ring is attacked by a nitrosating agent.

Reaction Scheme: Step 2

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Causality and Mechanistic Insights

The C5 position of 2,4-diamino-6-hydroxypyrimidine is highly activated towards electrophilic attack. The two amino groups ($-\text{NH}_2$) and the hydroxyl group ($-\text{OH}$) are strong ortho-, para-directing activators, donating electron density into the pyrimidine ring via resonance. This significantly increases the nucleophilicity of the C5 carbon.

The reaction is performed in an acidic medium (e.g., acetic or formic acid), which reacts with sodium nitrite (NaNO_2) to generate nitrous acid (HONO) in situ.^[1] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO^+).^{[8][9]} This cation is the active electrophile that is attacked by the electron-rich C5 position of the pyrimidine, leading to the formation of the 5-nitroso product.^{[9][10]} A distinct color change to red is a characteristic indicator of the reaction's progress.^[1]

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

This protocol is adapted from reliable procedures described in the scientific literature.^{[1][11][12]}

- Suspension Preparation: In a large beaker or flask, add 2,4-diamino-6-hydroxypyrimidine (1.0 mole equivalent) to water (approx. 20 mL per gram of pyrimidine).

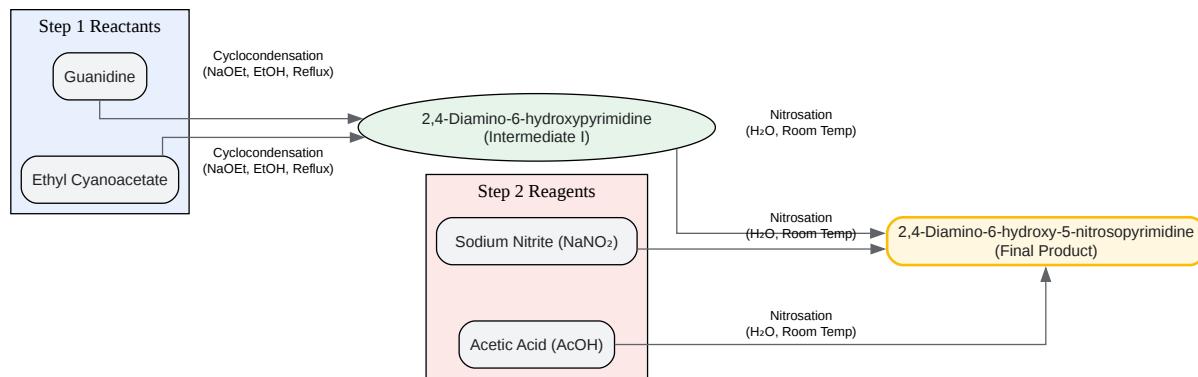
- **Addition of Nitrite:** To this suspension, add a solution of sodium nitrite (1.05-1.10 mole equivalent) dissolved in a minimal amount of distilled water. Stir the mixture using a magnetic stirrer.
- **Nitrosation Reaction:** While stirring vigorously, introduce glacial acetic acid or formic acid (approx. 0.6-0.7 mL per gram of pyrimidine) drop-wise into the mixture.[1][11] A change in color to red or reddish-brown should be observed.[1]
- **Reaction Completion:** Continue to stir the reaction mixture at room temperature for an extended period, typically 12-16 hours, to ensure complete conversion.[1]
- **Isolation and Purification:**
 - Collect the resulting precipitate by vacuum filtration.
 - Wash the filter cake sequentially with generous portions of distilled water and then ethanol to remove unreacted starting materials and inorganic salts.
 - Dry the final product, **2,4-diamino-6-hydroxy-5-nitrosopyrimidine**, in an oven or desiccator.

Data Summary: Reaction Parameters for Final Product

Parameter	Value / Condition	Source(s)
Starting Material	2,4-Diamino-6-hydroxypyrimidine	[1]
Nitrosating Agent	Sodium Nitrite (NaNO ₂)	[1] [13]
Acid Catalyst	Glacial Acetic Acid or Formic Acid	[1] [11]
Solvent	Water	[1]
Reaction Temp.	Room Temperature	[1]
Reaction Time	12 - 16 hours	[1]
Observation	Solution turns red upon acid addition	[1]
Typical Yield	High (>80%)	[1]
Appearance	Red or brownish-red solid	[1] [12]

Visualization of the Synthetic Pathway

The following diagram illustrates the complete two-step workflow from the initial reactants to the final nitrosated product.



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Caption: Synthetic workflow from guanidine to the target nitrosopyrimidine.

Conclusion

The synthesis of **2,4-diamino-6-hydroxy-5-nitrosopyrimidine** from guanidine is a well-established and highly efficient two-step process. The initial cyclocondensation robustly forms the core pyrimidine heterocycle in high yield, while the subsequent electrophilic nitrosation proceeds with high regioselectivity at the activated C5 position. The availability of inexpensive starting materials, the high yields of both steps, and the straightforward experimental procedures make this pathway highly valuable for both academic research and the large-scale industrial production of purine-based pharmaceuticals.

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- To cite this document: BenchChem. [2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE synthesis pathway from guanidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016450#2-4-diamino-6-hydroxy-5-nitrosopyrimidine-synthesis-pathway-from-guanidine>]

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